5-Fluoro-2-(methylsulphonyl)phenacyl bromide
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Overview
Description
5-Fluoro-2-(methylsulphonyl)phenacyl bromide is an organic compound with the molecular formula C9H8BrFO3S and a molecular weight of 295.13 g/mol It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a bromide group attached to a phenacyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(methylsulphonyl)phenacyl bromide typically involves the bromination of 5-Fluoro-2-(methylsulphonyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(methylsulphonyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives under oxidative conditions.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
5-Fluoro-2-(methylsulphonyl)phenacyl bromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylsulphonyl)phenacyl bromide involves its reactivity towards nucleophiles. The bromide group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-fluorophenyl)ethanone: Similar structure but lacks the methylsulphonyl group.
2-Bromo-1-(4-methylsulphonylphenyl)ethanone: Similar structure but lacks the fluorine atom.
2-Bromo-1-(4-chlorophenyl)ethanone: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
5-Fluoro-2-(methylsulphonyl)phenacyl bromide is unique due to the presence of both the fluorine atom and the methylsulphonyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective transformations, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C9H8BrFO3S |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-bromo-1-(5-fluoro-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO3S/c1-15(13,14)9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
HOPIZFHYSITTGL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)C(=O)CBr |
Origin of Product |
United States |
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